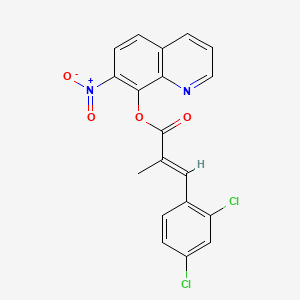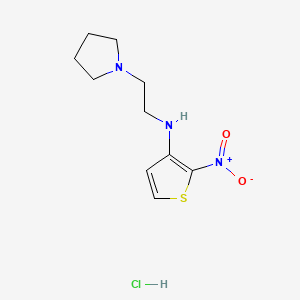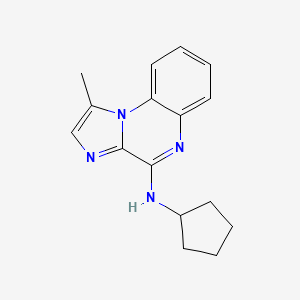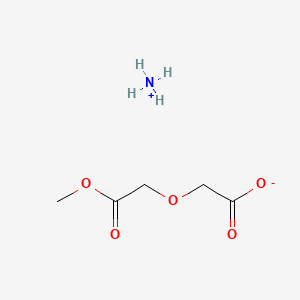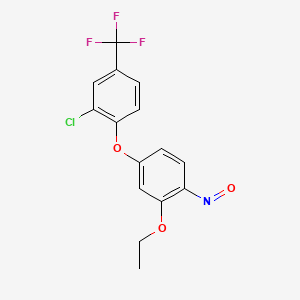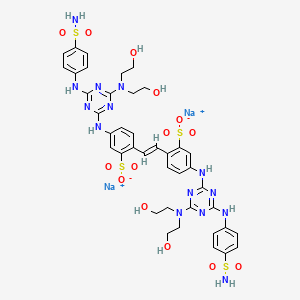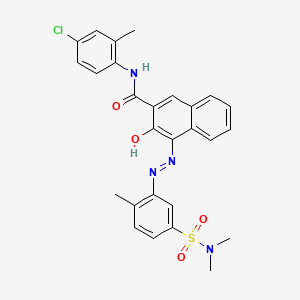
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles, inks, and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The starting material, 4-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)sulphonyl-2-methylphenol in an alkaline medium to form the azo compound.
Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of catalysts and solvents to enhance reaction rates and selectivity.
- Purification steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles, inks, and plastics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- **this compound
Uniqueness
Structural Features: The presence of specific functional groups such as the chloro, dimethylamino, and sulphonyl groups.
Chemical Properties: Unique reactivity patterns and stability under various conditions.
Applications: Distinct applications in different fields due to its specific properties.
Eigenschaften
CAS-Nummer |
83682-26-2 |
|---|---|
Molekularformel |
C27H25ClN4O4S |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25ClN4O4S/c1-16-9-11-20(37(35,36)32(3)4)15-24(16)30-31-25-21-8-6-5-7-18(21)14-22(26(25)33)27(34)29-23-12-10-19(28)13-17(23)2/h5-15,33H,1-4H3,(H,29,34) |
InChI-Schlüssel |
NSTSGPYVQXURPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
